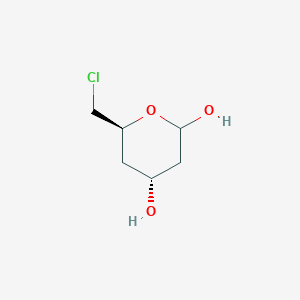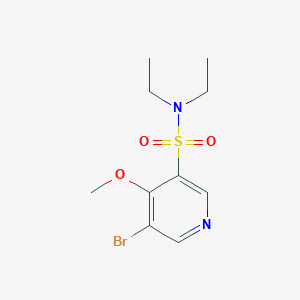
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate is a complex compound that combines pyridine and pyrimidine ligands with a ruthenium center and tetrahexafluorophosphate counterions. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties. The combination of these ligands with ruthenium can lead to various applications in catalysis, materials science, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate typically involves the coordination of pyridine and pyrimidine ligands to a ruthenium center. One common method involves the reaction of ruthenium chloride with the ligands in the presence of a suitable base, followed by the addition of tetrahexafluorophosphate to form the final complex . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can also occur, typically using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, hydrazine.
Substitution: Various ligands such as phosphines, amines, or other nitrogen-containing ligands.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of ruthenium, while reduction can yield lower oxidation states. Substitution reactions result in new complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation, oxidation, and C-H activation.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Wirkmechanismus
The mechanism of action of this compound involves the coordination of the ruthenium center with target molecules, such as DNA or proteins. The pyridine and pyrimidine ligands facilitate the binding of the complex to these targets, leading to various biological effects. For example, in anticancer applications, the compound can induce apoptosis (programmed cell death) in cancer cells by interacting with DNA and disrupting its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A similar compound with two pyridine rings, commonly used in coordination chemistry.
1,10-Phenanthroline: Another nitrogen-containing ligand with applications in catalysis and materials science.
Ruthenium(II) tris(bipyridine): A well-known ruthenium complex with three bipyridine ligands, used in photochemistry and electrochemistry.
Uniqueness
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate is unique due to the combination of pyridine and pyrimidine ligands, which provide distinct electronic and steric properties. This uniqueness enhances its versatility in various applications, particularly in catalysis and medicinal chemistry.
Eigenschaften
Molekularformel |
C28H22F24N8P4Ru |
|---|---|
Molekulargewicht |
1151.5 g/mol |
IUPAC-Name |
2-pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate |
InChI |
InChI=1S/2C10H8N2.C8H6N4.4F6P.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-9-7(10-4-1)8-11-5-2-6-12-8;4*1-7(2,3,4,5)6;/h2*1-8H;1-6H;;;;;/q;;;4*-1;+4 |
InChI-Schlüssel |
MZNRTIPXDREAIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane](/img/structure/B11825250.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B11825256.png)

![(3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B11825259.png)
![Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825270.png)




![1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester](/img/structure/B11825307.png)
![2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B11825311.png)



